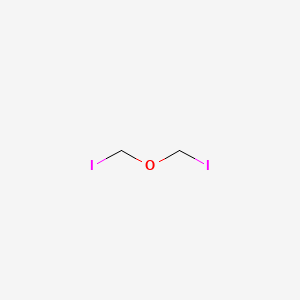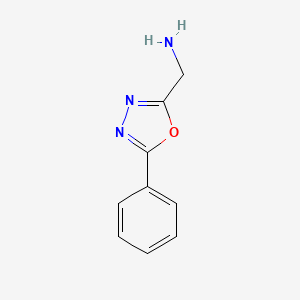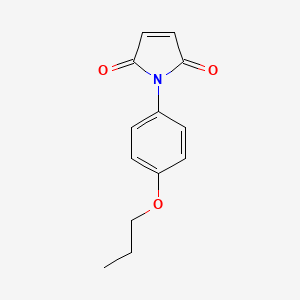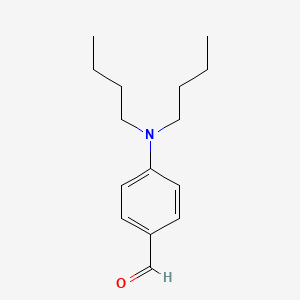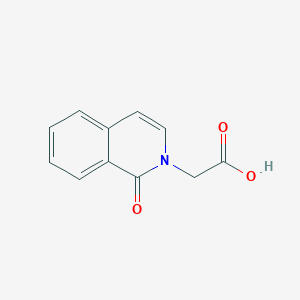
2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid
描述
2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features an isoquinoline ring system with an acetic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-formylbenzoic acid as a starting material, which undergoes cyclization to form the isoquinoline ring. The reaction conditions often include the use of catalysts such as copper(I) salts and solvents like water, which facilitate the intramolecular cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反应分析
Types of Reactions: 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyisoquinoline derivatives.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols or amines can be used under acidic or basic conditions to form esters or amides, respectively.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Hydroxyisoquinoline derivatives.
Substitution: Esters or amides of this compound.
科学研究应用
2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and anticancer properties.
3,4-Dihydroisoquinolin-1(2H)-one: Exhibits antioomycete activity and is used in agricultural applications.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Evaluated for antileishmanial efficacy .
Uniqueness: 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an isoquinoline ring with an acetic acid moiety allows for versatile chemical modifications and diverse applications in research and industry.
属性
IUPAC Name |
2-(1-oxoisoquinolin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10(14)7-12-6-5-8-3-1-2-4-9(8)11(12)15/h1-6H,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAQTXRPPCAWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348870 | |
| Record name | (1-Oxoisoquinolin-2(1H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59139-93-4 | |
| Record name | (1-Oxoisoquinolin-2(1H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


